2-methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
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Overview
Description
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound with the molecular formula C20H17N3OS and a molecular weight of 347.4 g/mol This compound is notable for its unique structure, which combines a quinoline moiety with a tetrahydrobenzothiolo pyrimidine framework
Preparation Methods
The synthesis of 4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves multiple steps, starting with the preparation of the quinoline derivative. The synthetic route typically includes:
Formation of the Quinoline Moiety: The quinoline derivative is synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling with Benzothiolo Pyrimidine: The quinoline derivative is then coupled with a benzothiolo pyrimidine precursor under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: This compound also contains a quinoline moiety and has been studied for its corrosion inhibition properties.
5-((8-Methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide: This compound is a potential Nur77 modulator and has been evaluated for its biological activities.
The uniqueness of 4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine lies in its specific structural combination, which imparts distinct chemical and biological properties.
Properties
CAS No. |
315683-52-4 |
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Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4g/mol |
IUPAC Name |
4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H17N3OS/c1-12-9-10-13-5-4-7-15(18(13)23-12)24-19-17-14-6-2-3-8-16(14)25-20(17)22-11-21-19/h4-5,7,9-11H,2-3,6,8H2,1H3 |
InChI Key |
UZHIVNJSHWVOBC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC=N3)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC=N3)C=C1 |
Origin of Product |
United States |
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